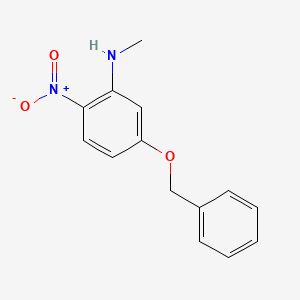

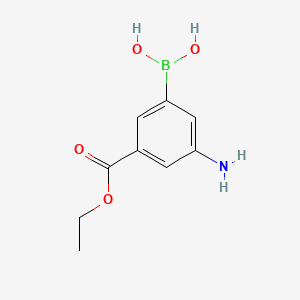

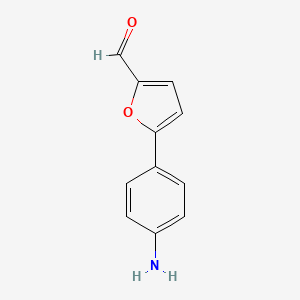

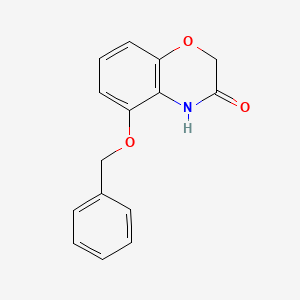

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (BDBO) is a benzoxazinone compound that is found in a variety of plants and is known for its unique properties. It has been used in a variety of scientific research applications, including as an antifungal agent, an insect repellent, and a potential cancer treatment. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is a benzoxazine derivative, a class of compounds known for their diverse chemical and pharmacological properties. The literature illustrates various methods of synthesizing benzoxazines and their derivatives, emphasizing their role as chiral synthons and their general reactivity. For instance, the method for preparing 6H-1,2-oxazines, which are structurally related to benzoxazines, involves the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from the cyclization of specific tautomers by heating with urea in boiling methanol or ethanol. The synthesis of benzoxazoles, another related class, typically involves the condensation of 2-aminophenol or its derivatives with various electrophiles. Microwave-assisted synthesis has been highlighted as an efficient and quick method for synthesizing benzoxazole derivatives, demonstrating the significance of benzoxazines and their derivatives in organic synthesis (Sainsbury, 1991; Özil & Menteşe, 2020).

Biological and Pharmacological Applications

Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are plant metabolites related to benzoxazines and are known for their roles in plant defense, including allelopathy and protection against biological threats. Synthetic derivatives of the benzoxazinoid structure, such as 1,4-benzoxazin-3-one, have shown potential as scaffolds for designing new antimicrobial compounds. This potential is demonstrated by synthetic derivatives exhibiting potent activity against pathogenic fungi and bacteria. Furthermore, benzoxazines and their derivatives have been reported to possess considerable pharmacological actions, including antimicrobial, antidiabetic, antihypolipidaemic, and antidepressant activities, highlighting their importance in medicinal chemistry (de Bruijn, Gruppen, & Vincken, 2018; Siddiquia, Alama, & Ahsana, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one involves several chemical reactions. One of the key reactions is the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s worth noting that similar compounds have been known to influence various metabolic pathways .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been known to cause various molecular and cellular changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and more .

Propriétés

IUPAC Name |

5-phenylmethoxy-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBBIYMYUOTIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.